trans-Decahydro-quinoxaline is a bicyclic nitrogen-containing heterocyclic compound characterized by the loss of aromaticity from its parent compound, quinoxaline, due to hydrogenation. Its molecular formula is , and it is recognized for its potential in medicinal chemistry and materials science. The compound is classified as a saturated derivative of quinoxaline, which contributes to its unique chemical reactivity and biological activity.
The synthesis of trans-Decahydro-quinoxaline primarily involves the hydrogenation of quinoxaline, typically conducted under high pressure and temperature conditions. Common catalysts used in this process include palladium on carbon and platinum oxide. The general reaction can be represented as follows:
In industrial settings, continuous flow reactors are often employed to enhance the control over reaction parameters, leading to improved yields and purity .
An alternative synthetic route involves starting from 1,2-diaminocyclohexane. In this method, diethyl oxalate is reacted with the diamine in dehydrated alcohol at room temperature to yield a diketone intermediate. This intermediate is then treated with lithium aluminum hydride in tetrahydrofuran under nitrogen protection to produce trans-Decahydro-quinoxaline .
The molecular weight of trans-Decahydro-quinoxaline is approximately 140.23 g/mol. Its structure can be visualized as two fused rings containing nitrogen atoms, contributing to its classification as a nitrogen heterocycle.
trans-Decahydro-quinoxaline can participate in various chemical reactions:
The major products from these reactions include:
The mechanism of action for trans-Decahydro-quinoxaline involves interactions with biological targets such as enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinase and C-MET kinase, which play critical roles in cancer cell signaling pathways. This inhibition disrupts cellular processes related to growth and division, potentially leading to apoptosis in cancer cells .
The biochemical pathways affected by this compound primarily involve those governing cell proliferation. By inhibiting key kinases, trans-Decahydro-quinoxaline can effectively interfere with tumor growth mechanisms.
Trans-Decahydro-quinoxaline typically appears as an off-white solid. Its melting point and boiling point are not extensively documented but are consistent with similar compounds in the quinoxaline family.
The compound exhibits stability under standard conditions but can react under oxidative or reductive environments. Its solubility varies depending on the solvent used but generally shows moderate solubility in organic solvents such as ethanol and dichloromethane.
Trans-Decahydro-quinoxaline has several significant applications in scientific research:
The construction of the bicyclic quinoxaline framework precedes saturation to trans-decahydroquinoxaline. Traditional routes involve condensation of ortho-diamines with 1,2-dicarbonyl compounds, but recent advances employ sustainable catalytic systems. Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) enables direct synthesis from ortho-dinitrobenzenes and vicinal diols. This one-pot method utilizes a phosphinesulfonate-ligated Ru complex ([Ru-1]) with Na₂CO₃ as a base, achieving yields of 57–88% under mild conditions (120°C). The mechanism involves sequential borrowing hydrogen reduction of nitro groups and cyclodehydration [5]. Alternative green approaches include:
Table 1: Condensation Methods for Quinoxaline Synthesis
Catalyst/Reagent | Substrates | Conditions | Yield (%) |
---|---|---|---|
Ru-1/Na₂CO₃ | o-Dinitrobenzenes + diols | 120°C, 24 h | 57–88 |
Bentonite Clay K-10 | o-Diamines + 1,2-dicarbonyls | EtOH, RT, 20 min | 95 |
Monoammonium Phosphate (MAP) | o-Diamines + benzil | EtOH, reflux | 85–92 |
Saturation of the quinoxaline core to trans-decahydroquinoxaline requires precise hydrogenation of three rings: two pyrazine and one benzene. Key methodologies include:
Table 2: Hydrogenation Methods for Quinoxaline Saturation
Method | Catalyst/Reductant | Conditions | Outcome |
---|---|---|---|
Homogeneous H₂ | Ir/L6 | 2 MPa H₂, toluene/dioxane | 99% conv., 97% ee (R) |
Transfer Hydrogenation | Co-phosphinoamido/H₃N·BH₃ | RT, THF | Stepwise saturation |
Continuous Flow | Ir/L6/H₂ | Flow reactor, EtOH | 90–91% yield, 87–93% ee |
The trans configuration in decahydroquinoxalines arises from equatorial positioning of H atoms at ring fusion sites. Strategies for stereocontrol include:
Advanced catalysts address challenges in chemo- and stereoselectivity during saturation:
Table 3: Catalytic Systems for Decahydroquinoxaline Synthesis
Catalyst Type | Key Feature | Advantage | Reference |
---|---|---|---|
Ir-phosphine-thiourea | Solvent-controlled stereodivergence | Access to both enantiomers | [8] |
Co-amido | MLC with H₃N·BH₃ | Room-temperature saturation | [1] |
Ru-phosphinesulfonate | ADC of o-nitro compounds + diols | Atom economy, no reductants | [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7